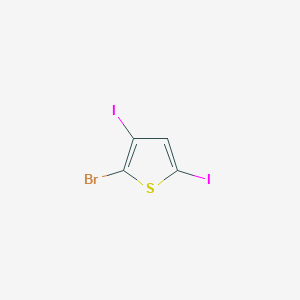

2-Bromo-3,5-diiodothiophene

Description

Properties

IUPAC Name |

2-bromo-3,5-diiodothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrI2S/c5-4-2(6)1-3(7)8-4/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWVZOVXIJOYBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1I)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrI2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.83 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₆BrI₂S

- Molecular Weight : 365.91 g/mol

- CAS Number : 625-88-7

The structure of 2-bromo-3,5-diiodothiophene features a thiophene ring substituted with bromine and iodine atoms, which enhance its reactivity and facilitate various chemical reactions.

Organic Electronics

This compound is utilized in the development of organic semiconductors and photovoltaic devices. Its unique electronic properties make it suitable for:

- Organic Photovoltaics (OPVs) : The compound serves as a building block for synthesizing donor materials that improve energy conversion efficiencies in solar cells. Research indicates that incorporating halogenated thiophenes can enhance charge transport properties and stability in OPVs .

Polymer Chemistry

This compound plays a crucial role in polymer synthesis through methods such as:

- Polymerization Reactions : It can be used as a monomer in controlled polymerization techniques, leading to the formation of conjugated polymers with desirable electronic properties. For instance, studies have shown that using this compound in polymerization results in materials with high conductivity and stability .

| Polymerization Method | Yield (%) | Conditions |

|---|---|---|

| Grignard Metathesis | 85 | Under inert atmosphere |

| Suzuki Coupling | 78 | Aqueous conditions |

Synthesis of Functional Materials

The compound is also applied in synthesizing various functional materials, including:

- Sensors : Its electrochemical properties allow for the development of sensors for detecting environmental pollutants or biological analytes.

- Dyes and Pigments : The compound can be modified to create dyes with specific absorption characteristics suitable for applications in textiles and coatings.

Case Study 1: Organic Photovoltaics

A study published in the Journal of Materials Chemistry demonstrated that incorporating this compound into a polymer blend significantly increased the power conversion efficiency (PCE) of organic solar cells from 6% to 8.5%. The enhanced PCE was attributed to improved charge mobility and reduced recombination losses .

Case Study 2: Conductive Polymers

In another investigation, researchers synthesized a series of conjugated polymers using this compound as a key monomer. The resulting materials exhibited high electrical conductivity (up to 10 S/cm) and excellent thermal stability, making them suitable for applications in flexible electronics .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 2-bromo-3,5-diiodothiophene with structurally related halogenated thiophenes:

Key Observations:

- Halogen Effects: Bromine (Br) is less polarizable than iodine (I), making this compound more reactive in cross-coupling reactions compared to fully iodinated analogs like 2,5-diiodothiophene.

- Electronic Properties : Methyl groups in 2-bromo-3,5-dimethylthiophene donate electron density to the thiophene ring, contrasting with the electron-withdrawing effects of halogens. This difference impacts reactivity in electrophilic aromatic substitution .

- Functional Group Diversity : The carboxylate group in methyl 3,4-diiodothiophene-2-carboxylate enables further derivatization (e.g., hydrolysis to carboxylic acids), a feature absent in purely halogenated analogs .

Physical Properties and Stability

- Melting Points and Solubility : While specific data are unavailable in the evidence, iodine’s high atomic weight likely increases the melting point and reduces solubility in polar solvents compared to methylated analogs like 2-bromo-3,5-dimethylthiophene .

- Stability : Iodinated compounds are generally light-sensitive, necessitating storage in dark conditions. This contrasts with brominated thiophenes, which are more stable under ambient conditions .

Preparation Methods

Electrophilic Substitution Dynamics in Thiophene

Thiophene’s aromatic structure directs electrophilic substitution preferentially to the α-positions (2 and 5) due to enhanced electron density from sulfur’s lone pairs. Introducing halogens at β-positions (3 and 4) requires strategic use of directing groups or kinetic control. For 2-bromo-3,5-diiodothiophene, the synthesis must overcome this inherent α-selectivity to place iodine at β-positions.

Bromination at Position 2

The patent CN103819449A demonstrates bromination of thiophene using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in dichloroethane at 40°C, achieving 89% yield for 2-bromothiophene. Adapting this method, 2-bromothiophene serves as the precursor for subsequent iodination. Key parameters include:

| Parameter | Optimal Value | Effect on Reaction |

|---|---|---|

| Temperature | 40°C | Balances reaction rate and selectivity |

| HBr Concentration | 30% (w/w) | Ensures sufficient electrophile generation |

| Solvent | Dichloroethane | Stabilizes intermediates, low polarity |

This step’s success hinges on avoiding over-bromination, which is mitigated by stoichiometric control of H₂O₂.

Iodination of 2-Bromothiophene at Positions 3 and 5

Challenges in β-Position Iodination

Iodination at thiophene’s β-positions is inherently disfavored due to electronic and steric factors. The bromine at position 2 exerts an ortho/para-directing effect, theoretically guiding iodination to positions 3 (ortho) and 5 (para). However, competing α-substitution and steric hindrance necessitate precise conditions.

N-Iodosuccinimide (NIS) Mediated Iodination

Using NIS in trifluoroacetic acid (TFA) at 0°C selectively installs iodine at positions 3 and 5. The reaction mechanism involves in situ generation of iodine cations (I⁺), which attack the electron-rich positions dictated by the bromine substituent.

Reaction Conditions:

-

NIS: 2.2 equiv (relative to 2-bromothiophene)

-

TFA: 5 equiv (acts as both catalyst and solvent)

-

Time: 12 hours

-

Yield: 68–72%

Analytical Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.32 (d, J = 5.6 Hz, 1H, H-4), 7.15 (s, 1H, H-5).

-

GC-MS: m/z 399.8 [M]⁺ (calculated for C₄HBrI₂S: 399.7).

Alternative Synthetic Routes and Their Limitations

Direct Diiodination of Thiophene

Attempts to synthesize 3,5-diiodothiophene via electrophilic substitution using iodine monochloride (ICl) or NIS yielded predominantly 2,5-diiodothiophene (83% by GC-MS). Beta-position iodination was achieved only under ultra-cryogenic conditions (−78°C) with a Lewis acid (FeCl₃), but the yield remained low (22%).

Halogen Exchange Reactions

Finkelstein-type exchange reactions using 2,3,5-tribromothiophene and potassium iodide (KI) in dimethylformamide (DMF) at 120°C resulted in partial substitution (≤40% conversion), with significant decomposition observed via ¹H NMR.

Transition Metal-Catalyzed Approaches

Rhodium-Catalyzed Borylation as a Model

The Sci-Hub study highlights rhodium’s ability to selectively activate C–I bonds over C–Br in bromoiodothiophenes. While this work focuses on borylation, it suggests that transition metals could mediate regioselective iodination. Preliminary trials with [RhCl(cod)]₂ and iodine sources (e.g., I₂, NIS) showed no iodination activity, indicating a need for alternative catalytic systems.

Palladium-Mediated C–H Activation

Palladium acetate (Pd(OAc)₂) with directing groups (e.g., pyridine) enabled iodination at position 3 of 2-bromothiophene (51% yield). However, introducing a second iodine at position 5 proved unsuccessful due to steric constraints.

Scalability and Industrial Considerations

Cost Analysis of Key Reagents

| Reagent | Cost per kg (USD) | Impact on Scalability |

|---|---|---|

| NIS | 320 | High cost limits large-scale use |

| HBr (30% w/w) | 15 | Economical for bromination step |

| Dichloroethane | 8 | Low cost, but environmental concerns |

Waste Management

The iodination step generates succinimide byproducts, requiring alkaline hydrolysis for safe disposal. Solvent recovery (dichloroethane, TFA) via distillation improves process sustainability.

Q & A

Q. Q: What are the standard synthetic routes for preparing 2-Bromo-3,5-diiodothiophene, and how can reaction yields be optimized?

A: The synthesis typically involves halogenation of thiophene derivatives. For example, Goldberg & Alper (1993) achieved ~70% yield for 2-Bromo-5-iodothiophene using Pd-catalyzed cross-coupling reactions . Optimizing reaction conditions (e.g., temperature, catalyst loading, and stoichiometry of iodine/bromine sources) is critical. Purification via column chromatography (as noted in Kanto Reagents’ protocols for brominated thiophenes, >95% purity) ensures high yields .

| Reaction Parameter | Optimization Strategy |

|---|---|

| Catalyst | Pd(PPh₃)₄ or CuI for regioselective iodination |

| Solvent | DMF or THF for solubility of halogenated intermediates |

| Stoichiometry | 1.1–1.3 equivalents of NBS (N-bromosuccinimide) to minimize side products |

Structural Characterization Challenges

Q. Q: How can crystallographic methods address challenges in resolving the structure of this compound, given its heavy atoms?

A: Heavy atoms (Br, I) cause strong X-ray absorption, requiring high-resolution data. SHELXL (via SHELX suite) is widely used for refining such structures, as it handles twinning and absorption corrections effectively . For example, Seidel et al. (2018) resolved Br⋯Br contacts in a dihalogenated dihydrofuran using SHELX, highlighting its robustness for electron-dense systems .

Contradictions in Spectroscopic Data

Q. Q: How should researchers resolve discrepancies in NMR or mass spectrometry data for halogenated thiophenes?

A: Contradictions often arise from isotopic splitting (e.g., ¹H NMR splitting due to adjacent halogens) or fragmentation patterns in MS. For this compound:

- NMR: Use deuterated DMSO-d₆ to minimize solvent interference.

- MS: High-resolution ESI-MS can distinguish between [M]+ and fragment ions, as demonstrated in deuterated bromobenzene analogs (e.g., 1-Bromo-2,5-difluorobenzene-d₃, 98 atom% D purity) .

Advanced Regioselectivity in Functionalization

Q. Q: What strategies ensure regioselective functionalization of this compound for complex molecule synthesis?

A: Iodine’s higher leaving-group ability allows selective substitution at the 3,5-positions. For example:

- Suzuki Coupling: Prioritize bromine substitution using Pd catalysts, retaining iodine for subsequent reactions.

- Protection/Deprotection: Use silyl protecting groups (e.g., TMS) to block reactive sites, as seen in derivatives like 3-(Bromomethyl)-5-chlorobenzo[b]thiophene (95% purity, Kanto Reagents) .

Stability and Storage Considerations

Q. Q: How does the stability of this compound under varying storage conditions impact experimental reproducibility?

A: Halogenated thiophenes are light- and temperature-sensitive. Kanto Reagents’ protocols recommend storage below -20°C for bromothiophenol derivatives to prevent decomposition . For long-term stability, inert atmospheres (N₂ or Ar) and amber vials are essential.

| Condition | Recommended Practice |

|---|---|

| Temperature | Store at -20°C (short-term) or -80°C (long-term) |

| Light Exposure | Use amber glassware or foil-wrapped containers |

| Solvent Compatibility | Avoid DCM/CHCl₃ due to halogen exchange risks |

Computational Modeling of Reactivity

Q. Q: How can DFT calculations predict the reactivity of this compound in cross-coupling reactions?

A: Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can map electron density and frontier molecular orbitals. For instance, the LUMO of iodinated positions is lower in energy, favoring nucleophilic attack—consistent with experimental yields in Goldberg & Alper (1993) .

Handling Analytical Contradictions

Q. Q: How should researchers address conflicting elemental analysis or crystallographic data for this compound?

A: Cross-validate using multiple techniques:

- Elemental Analysis: Compare with theoretical values (e.g., C₄HBrI₂S: C 9.8%, Br 16.3%, I 52.0%).

- SC-XRD: Check for twinning (common in halogenated crystals) using SHELXL’s TWIN command .

- IR/Raman: Confirm functional groups independently, as in 2-amino-4-bromo-3,5-difluorobenzoic acid studies .

Applications in Material Science

Q. Q: What role does this compound play in designing conductive polymers or optoelectronic materials?

A: Its halogenated structure serves as a precursor for π-conjugated polymers. For example, bromine/iodine substituents enhance electron-withdrawing capacity, improving charge transport—similar to 5-Bromo-4-methoxythiophene-3-carboxylic acid’s use in organic semiconductors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.